molecular formula C21H17ClFN7O B2773999 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920228-64-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Katalognummer B2773999
CAS-Nummer: 920228-64-4
Molekulargewicht: 437.86
InChI-Schlüssel: ZIYRTTJMJVTQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic molecule. It features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidine and its derivatives have been found to have diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine derivatives have shown promising anticancer activity .

Wissenschaftliche Forschungsanwendungen

Antagonist Activity in Serotonin Receptors

(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone and its derivatives have been studied for their activity as 5-HT2 (serotonin) receptor antagonists. Watanabe et al. (1992) synthesized a series of related compounds demonstrating potent 5-HT2 antagonist activity, surpassing that of known antagonists like ritanserin, without exhibiting alpha 1 antagonist activity (Watanabe et al., 1992).

Antimicrobial Properties

The antimicrobial activities of derivatives of this compound have been a subject of interest. Bektaş et al. (2010) synthesized novel derivatives exhibiting good to moderate antimicrobial activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010).

Synthesis and Characterization for Medicinal Application

A range of studies have focused on the synthesis and characterization of this compound's derivatives for potential medicinal applications. For instance, Kumara et al. (2013) synthesized derivatives with varying degrees of antimicrobial activity, indicating a potential for therapeutic use in treating microbial infections (Kumara et al., 2013).

Anticancer Properties

The anticancer potential of these derivatives has also been explored. Zhang et al. (2007) synthesized a series of triazolopyrimidines, demonstrating their ability to inhibit tubulin polymerization in vitro and overcome resistance in multidrug-resistant cancer cell lines (Zhang et al., 2007).

Antituberculosis Activity

Furthermore, the synthesized derivatives of this compound have shown promise in antituberculosis studies. Mallikarjuna et al. (2014) reported the synthesis of derivatives with significant antituberculosis and anticancer activity, indicating a dual therapeutic potential (Mallikarjuna et al., 2014).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its anticancer potential, detailed study of its mechanism of action, and development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Further studies could also focus on its synthesis, physical and chemical properties, and safety profile.

Eigenschaften

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN7O/c22-15-3-7-17(8-4-15)30-20-18(26-27-30)19(24-13-25-20)28-9-11-29(12-10-28)21(31)14-1-5-16(23)6-2-14/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYRTTJMJVTQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.